

Spectroscopic Profile of Dibenzothiophene-2-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: *Dibenzothiophene-2-boronic acid*

Cat. No.: *B1304187*

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Introduction: **Dibenzothiophene-2-boronic acid** (CAS No: 668983-97-9) is a valuable building block in organic synthesis and materials science. Its dibenzothiophene core provides unique electronic and photophysical properties, while the boronic acid moiety makes it a versatile coupling partner, particularly in Suzuki-Miyaura reactions. Accurate characterization of this compound is essential for its application in the development of pharmaceuticals, organic electronics, and advanced materials. This guide provides a summary of its key spectroscopic data (NMR, IR, MS) and the experimental methodologies for their acquisition.

Molecular Structure and Properties

- Molecular Formula: $C_{12}H_9BO_2S$ [1]
- Molecular Weight: 228.07 g/mol [1]
- Appearance: White to off-white solid
- Melting Point: $>290^{\circ}C$ (decomposes)

Data Presentation

The following tables summarize the key spectroscopic data for **Dibenzothiophene-2-boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data Note: Complete experimental data for all protons was not available in the searched literature. The following represents partial data.

Chemical Shift (δ) ppm	Multiplicity	Solvent	Assignment
8.64	d	CDCl_3	Aromatic CH

Table 2: Expected ^{13}C NMR Spectroscopic Data Note: Experimental data was not found. The chemical shifts below are expected ranges based on the structure and data for similar compounds.

Chemical Shift (δ) ppm	Assignment
~120-145	Aromatic Carbons (C-H and C-S)
~140-150	Aromatic Carbons (C-B and C-C bridgehead)
ipso-Carbon (C-B)	Often broad or not observed

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands Note: Experimental data was not found. The absorption bands below are characteristic for the functional groups present in the molecule.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3500-3200 (broad)	O-H stretch	B-OH (Boronic acid)
3100-3000	C-H stretch	Aromatic
1600-1450	C=C stretch	Aromatic ring
1380-1310	B-O stretch	Boronic acid
850-700	C-H bend (out-of-plane)	Aromatic substitution pattern
~750	C-S stretch	Thiophene ring

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (m/z) Data computed by PubChem.

Adduct	Ion Type	Calculated m/z
[M+H] ⁺	Cation	229.04891
[M+Na] ⁺	Cation	251.03085
[M-H] ⁻	Anion	227.03435
[M] ⁺	Cation (Radical)	228.04108

Experimental Protocols

The following protocols describe standard procedures for obtaining the spectroscopic data for a solid sample like **Dibenzothiophene-2-boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **Dibenzothiophene-2-boronic acid** is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Complete dissolution is ensured by gentle vortexing. Boronic acids can sometimes be challenging to analyze by NMR due to the formation of cyclic anhydride (boroxine) trimers. To obtain a clear spectrum of the monomeric acid, rigorous drying of the sample or, conversely, the addition of a drop of D₂O can be employed to push the equilibrium to the desired form.
- **Instrumentation:** A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher is used.
- **Data Acquisition for ¹H NMR:** The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
- **Data Acquisition for ¹³C NMR:** The spectrometer is switched to the carbon frequency (~100 MHz for a 400 MHz instrument). A proton-decoupled pulse sequence (e.g., zgpg30) is used.

Due to the low natural abundance of ^{13}C , a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

- **Data Processing:** The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced internally to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ^1H) or tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (ATR Method):** Attenuated Total Reflectance (ATR) is a common and simple method for solid samples. A small amount of the powdered **Dibenzothiophene-2-boronic acid** is placed directly onto the ATR crystal (e.g., diamond or ZnSe). A pressure anvil is applied to ensure firm contact between the sample and the crystal.
- **Instrumentation:** An FTIR spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is collected first. The sample is then placed on the crystal, and the sample spectrum is recorded. Data is typically collected over the range of 4000 to 400 cm^{-1} . An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

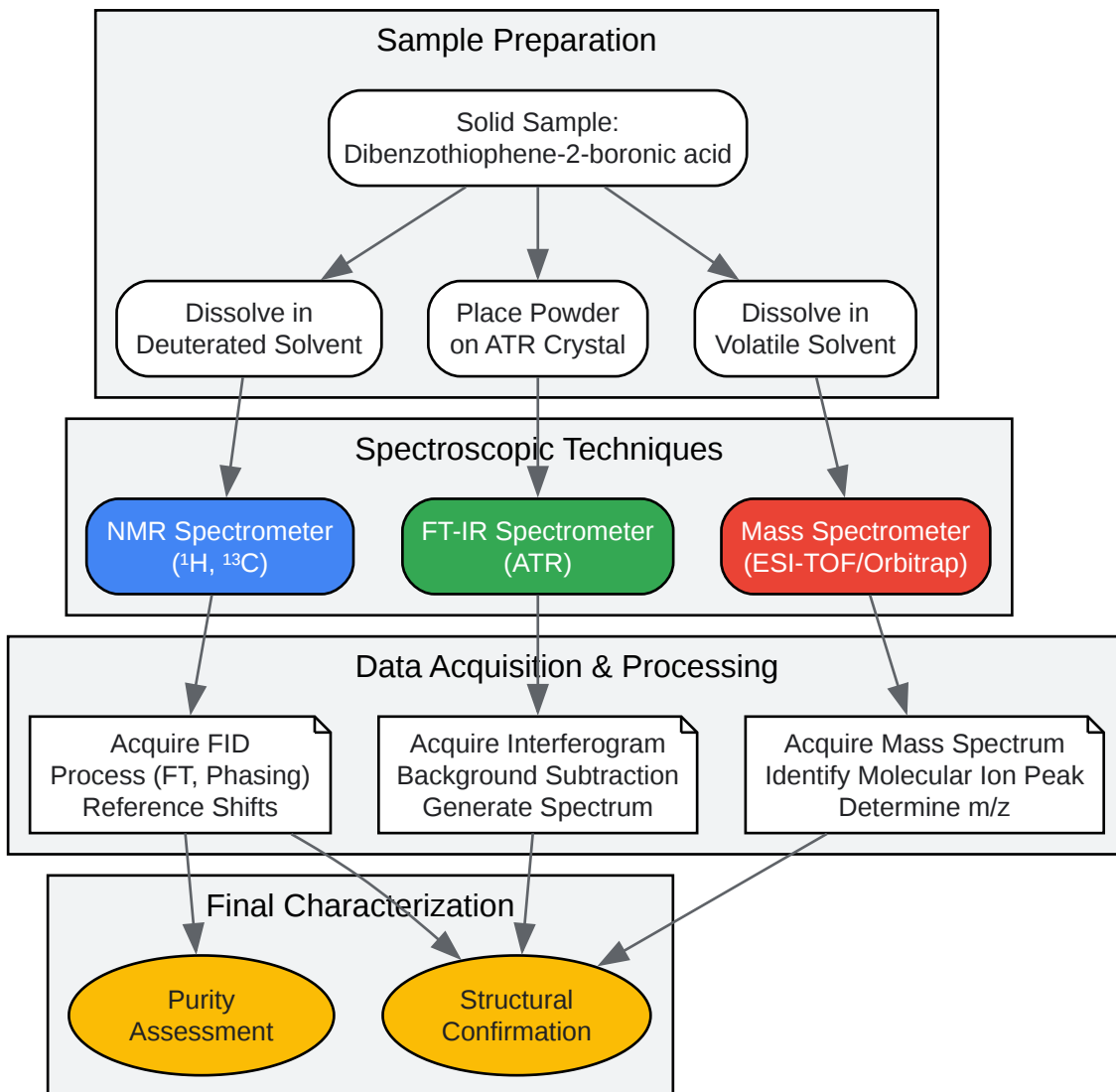
- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically ~ 1 mg/mL). The solution may be further diluted depending on the ionization technique used.
- **Instrumentation:** A mass spectrometer capable of soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is preferred for accurate mass determination.

- **Data Acquisition (ESI-MS):** The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$). The analysis can be performed in both positive and negative ion modes to detect different adducts (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$ in positive mode; $[\text{M}-\text{H}]^-$ in negative mode). The mass analyzer scans a relevant m/z range (e.g., 100-500 amu).
- **Data Processing:** The resulting mass spectrum shows the relative abundance of ions at different mass-to-charge ratios. The molecular weight is confirmed by identifying the peak corresponding to the molecular ion or its common adducts.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

Workflow for Spectroscopic Analysis of Dibenzothiophene-2-boronic acid



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Caption: General workflow for the spectroscopic characterization of a solid organic compound.

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References

- 1. asset.library.wisc.edu [asset.library.wisc.edu]
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